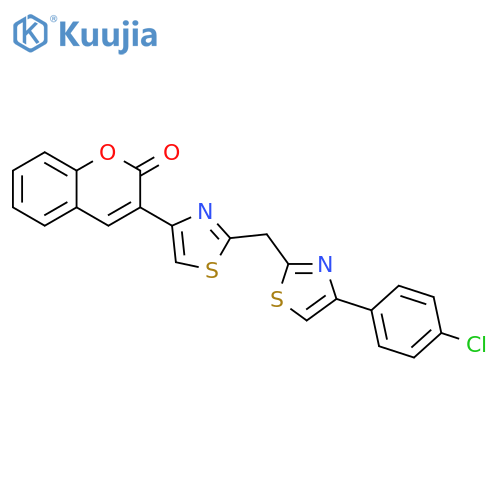Cas no 708993-12-8 (3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one)

708993-12-8 structure
商品名:3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS番号:708993-12-8
MF:C22H13ClN2O2S2
メガワット:436.933821439743
CID:6553822
3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 3-[2-[[4-(4-chlorophenyl)-2-thiazolyl]methyl]-4-thiazolyl]-
-
- インチ: 1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
- InChIKey: NWUHEUIFOZPWGA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C1=CSC(CC2=NC(C3=CC=C(Cl)C=C3)=CS2)=N1
じっけんとくせい
- 密度みつど: 1.450±0.06 g/cm3(Predicted)
- ふってん: 658.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 1.41±0.10(Predicted)
3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1643-0001-20μmol |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-10mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-30mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-5μmol |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-15mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-10μmol |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-3mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-25mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-1mg |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1643-0001-2μmol |
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one |
708993-12-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
708993-12-8 (3-(2-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}-1,3-thiazol-4-yl)-2H-chromen-2-one) 関連製品
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
